

# Structure and chemical formula of 2,2-Dimethylheptanoic acid.

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## Compound of Interest

Compound Name: 2,2-Dimethylheptanoic acid

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## An In-Depth Technical Guide to 2,2-Dimethylheptanoic Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **2,2-Dimethylheptanoic acid**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and Formula

**2,2-Dimethylheptanoic acid** is a saturated fatty acid characterized by a seven-carbon chain (heptanoic acid) with two methyl groups attached to the alpha-carbon (carbon-2). This substitution pattern classifies it as an  $\alpha,\alpha$ -disubstituted carboxylic acid.

Chemical Formula:  $C_9H_{18}O_2$ <sup>[1]</sup><sup>[2]</sup>

IUPAC Name: **2,2-dimethylheptanoic acid**<sup>[2]</sup>

SMILES Notation: CCCCC(C)(C)C(=O)O<sup>[2]</sup><sup>[3]</sup>

Molecular Structure:

**Figure 1:** 2D Structure of 2,2-Dimethylheptanoic acid

## Physicochemical Properties

A summary of the key quantitative data for **2,2-Dimethylheptanoic acid** is presented in the table below.

Property	Value	Reference
Molecular Weight	158.24 g/mol	[1][2]
Appearance	Colorless, oily liquid with a strong odor	[1]
Boiling Point	150°C	[1]
Melting Point	-62°C	[1]
Density	0.891 g/cm <sup>3</sup> at 20°C	[1]
Refractive Index	1.468 at 20°C	[1]

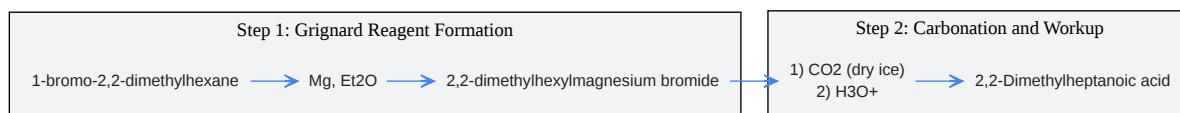
## Experimental Protocols

While general synthetic methods like the hydrogenation of fatty acids or glycerol are known, a more specific and reproducible laboratory-scale synthesis is often required.[1] Below are detailed protocols for two potential synthetic routes.

### Synthesis via Grignard Carbonation (Adapted Protocol)

This method involves the formation of a Grignard reagent from a suitable alkyl halide, followed by its reaction with carbon dioxide to form the carboxylate, which is then protonated to yield the carboxylic acid.

Reaction Scheme:



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**Figure 2:** Grignard Synthesis Workflow

## Materials and Reagents:

Reagent	Molar Mass ( g/mol )	Quantity	Moles
Magnesium Turnings	24.31	1.22 g	50 mmol
1-bromo-2,2-dimethylhexane	193.14	7.73 g	40 mmol
Anhydrous Diethyl Ether	74.12	~150 mL	-
Iodine	253.81	1-2 small crystals	-
Dry Ice (Solid CO <sub>2</sub> )	44.01	~50 g	-
6 M Hydrochloric Acid	36.46	~50 mL	-
Saturated Sodium Bicarbonate Solution	-	~100 mL	-
Brine (Saturated NaCl Solution)	-	~50 mL	-
Anhydrous Sodium Sulfate	142.04	As needed	-

## Procedure:

- Initiation of Grignard Reaction: In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, place the magnesium turnings and a small crystal of iodine.
- Formation of Grignard Reagent: Dissolve 1-bromo-2,2-dimethylhexane in 40 mL of anhydrous diethyl ether and add it to the dropping funnel. Add approximately 5 mL of this solution to the magnesium turnings. The reaction is initiated as indicated by the disappearance of the iodine color and the solution becoming cloudy with gentle bubbling. If necessary, gently warm the flask with a heat gun to initiate the reaction. Once initiated, add

the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes.

- Carbonation: Cool the Grignard reagent in an ice-water bath. In a separate beaker, crush approximately 50 g of dry ice and cautiously add it in small portions to the stirred Grignard solution. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.
- Acidic Workup: Slowly and cautiously add 50 mL of 6 M hydrochloric acid to the reaction mixture to quench any unreacted Grignard reagent and to protonate the carboxylate salt.
- Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine the organic layers and wash them sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.

## Synthesis via Malonic Ester Alkylation

An alternative approach is the malonic ester synthesis, which is a versatile method for preparing substituted carboxylic acids.

General Workflow:



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**Figure 3:** Malonic Ester Synthesis Pathway

Procedure Outline:

- First Alkylation: Diethyl malonate is deprotonated with a strong base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate is then reacted with a primary alkyl halide (e.g., 1-bromopentane) in an  $S_N2$  reaction.

- Second and Third Alkylation: The resulting mono-alkylated malonic ester is then subjected to two sequential deprotonation and alkylation steps using methyl iodide to introduce the two methyl groups at the alpha-position.
- Hydrolysis and Decarboxylation: The resulting trisubstituted malonic ester is hydrolyzed with aqueous acid or base, followed by heating. This process cleaves the ester groups to form a  $\beta$ -dicarboxylic acid, which readily decarboxylates upon heating to yield the final **2,2-dimethylheptanoic acid**.

This guide provides a foundational understanding of **2,2-dimethylheptanoic acid** for its application in scientific research and development. The provided protocols offer robust starting points for its synthesis, enabling further investigation into its properties and potential applications.

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